N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
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Overview
Description
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic compound derived from the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the reaction of 7-methoxy-4-methylcoumarin with glycine under specific conditions. One common method includes the use of coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to facilitate the formation of the amide bond between the coumarin derivative and glycine . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the coumarin ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the coumarin structure can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticoagulant and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with various molecular targets. The coumarin moiety can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, the compound may interact with cellular pathways involved in inflammation and coagulation, contributing to its anti-inflammatory and anticoagulant effects .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-methylcoumarin: A precursor in the synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine.
Coumarin: The parent compound with similar biological activities.
Uniqueness
This compound is unique due to the presence of the glycine moiety, which enhances its solubility and bioavailability. This modification also allows for the exploration of new biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H15NO6 |
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Molecular Weight |
305.28 g/mol |
IUPAC Name |
2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H15NO6/c1-8-10-4-3-9(21-2)5-12(10)22-15(20)11(8)6-13(17)16-7-14(18)19/h3-5H,6-7H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
MRRGKOFYZAZNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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